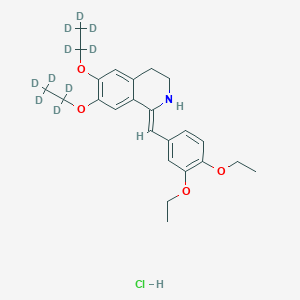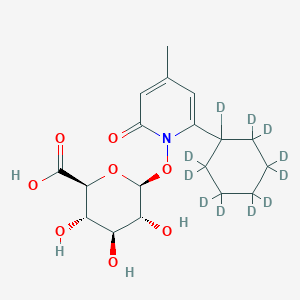![molecular formula C12H19NO2 B12418806 2-Methoxy-4-[2-[(1-methylethyl)amino]ethyl]phenol-d4](/img/structure/B12418806.png)
2-Methoxy-4-[2-[(1-methylethyl)amino]ethyl]phenol-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-[2-[(1-methylethyl)amino]ethyl]phenol-d4 is a deuterated analog of a phenolic compound. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry. The compound has a molecular formula of C12H15D4NO2 and a molecular weight of 213.31 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-[2-[(1-methylethyl)amino]ethyl]phenol-d4 typically involves the deuteration of the corresponding non-deuterated compound. This process can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often require the presence of a catalyst, such as palladium on carbon, and elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound is generally limited due to its specialized use in research. the methods employed in its synthesis can be scaled up for larger batch production if necessary. The key steps involve the preparation of the non-deuterated precursor, followed by deuteration under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-[2-[(1-methylethyl)amino]ethyl]phenol-d4 undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
2-Methoxy-4-[2-[(1-methylethyl)amino]ethyl]phenol-d4 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a stable isotope-labeled compound for tracing reaction pathways and studying reaction mechanisms.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-[2-[(1-methylethyl)amino]ethyl]phenol-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence reaction kinetics and stability, making it a valuable tool for studying enzyme-catalyzed reactions and metabolic processes. The compound’s effects are mediated through its interaction with enzymes, receptors, and other biomolecules, leading to changes in cellular functions and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-[2-[(1-methylethyl)amino]ethyl]phenol
- 2-Methoxy-4-[2-[(1-methylethyl)amino]ethyl]phenol-d3
- 2-Methoxy-4-[2-[(1-methylethyl)amino]ethyl]phenol-d5
Uniqueness
2-Methoxy-4-[2-[(1-methylethyl)amino]ethyl]phenol-d4 is unique due to its specific deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in metabolic and kinetic studies. This makes it a valuable tool for researchers seeking to understand complex biochemical processes and develop new therapeutic agents .
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
213.31 g/mol |
IUPAC Name |
2-methoxy-4-[1,1,2,2-tetradeuterio-2-(propan-2-ylamino)ethyl]phenol |
InChI |
InChI=1S/C12H19NO2/c1-9(2)13-7-6-10-4-5-11(14)12(8-10)15-3/h4-5,8-9,13-14H,6-7H2,1-3H3/i6D2,7D2 |
InChI Key |
KILDIXVMORLKNX-KXGHAPEVSA-N |
Isomeric SMILES |
[2H]C([2H])(C1=CC(=C(C=C1)O)OC)C([2H])([2H])NC(C)C |
Canonical SMILES |
CC(C)NCCC1=CC(=C(C=C1)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-5-deuterio-2,7,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol](/img/structure/B12418727.png)





![[(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]methyl-tris(trideuteriomethyl)azanium;chloride](/img/structure/B12418765.png)







